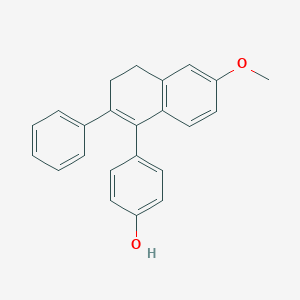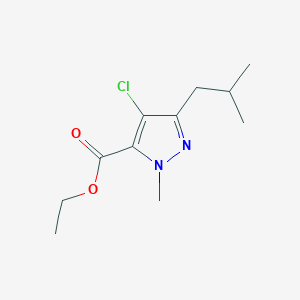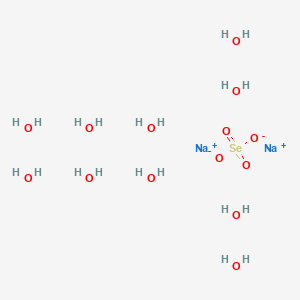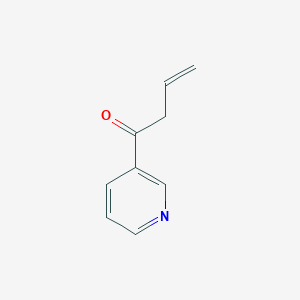
Pyranojacareubin
Overview
Description
Pyranojacareubin is an organic heteropentacyclic compound that belongs to the class of xanthones. It is characterized by its structure, which includes two pyran rings fused to a xanthene core. This compound is naturally isolated from the plant Calophyllum blancoi and exhibits notable antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyranojacareubin can be synthesized through various organic reactions involving the formation of pyran rings and xanthene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the heteropentacyclic structure.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation process of fungi. The compound is then extracted and purified to obtain a high-purity product. This process requires precise control of fermentation conditions and extraction techniques to ensure the desired quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
Pyranojacareubin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of xanthones and related structures.
Biology: The compound’s antiviral properties make it a subject of interest in virology research.
Industry: It is used in the development of natural pigments and other industrial applications.
Mechanism of Action
Pyranojacareubin exerts its effects through various molecular mechanisms. It targets viral replication pathways, inhibiting the replication of viruses. The compound also interacts with cellular proteins and enzymes, disrupting their normal functions and leading to antiviral effects .
Comparison with Similar Compounds
Jacareubin: Another xanthone derivative with similar antiviral properties.
Macluraxanthone: A compound with a similar structure but different biological activities.
Ananixanthone: Shares structural similarities but exhibits distinct pharmacological effects.
Uniqueness: Pyranojacareubin is unique due to its specific structure, which includes two pyran rings fused to a xanthene core. This structural feature contributes to its distinct antiviral activity and makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4,15-dihydroxy-7,7,19,19-tetramethyl-2,6,20-trioxapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,14,16(21),17-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-22(2)8-6-12-14(28-22)10-15-16(17(12)24)18(25)13-9-11-5-7-23(3,4)29-20(11)19(26)21(13)27-15/h5-10,24,26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJXZBDITYZMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


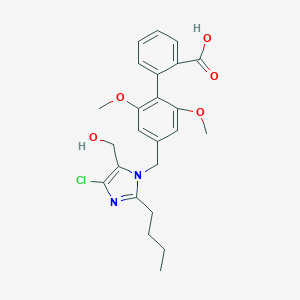


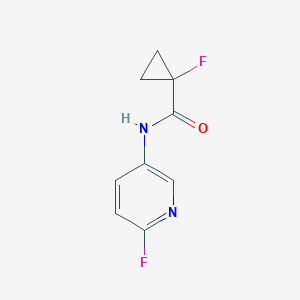
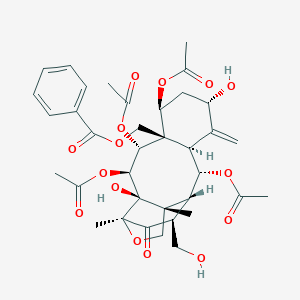
![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)

